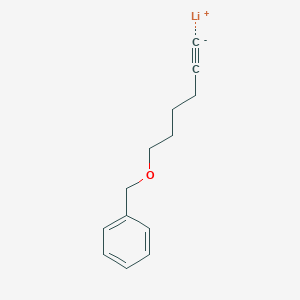
lithium;hex-5-ynoxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;hex-5-ynoxymethylbenzene is an organolithium compound that features a benzene ring substituted with a hex-5-ynoxymethyl group and a lithium atom. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which combines the reactivity of both the lithium atom and the alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hex-5-ynoxymethylbenzene typically involves the reaction of hex-5-ynoxymethylbenzene with a lithium reagent. One common method is the direct lithiation of hex-5-ynoxymethylbenzene using n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of handling reactive lithium reagents.
Chemical Reactions Analysis
Types of Reactions
Lithium;hex-5-ynoxymethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The lithium atom acts as a strong nucleophile, allowing the compound to add to electrophilic centers such as carbonyl groups.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The alkyne group can undergo oxidation to form epoxides or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Halogenated compounds are often used as electrophiles, with the reaction performed in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Addition: Alcohols are the major products formed when this compound reacts with carbonyl compounds.
Substitution Reactions: The products depend on the electrophile used, but common products include substituted benzenes.
Oxidation and Reduction: Epoxides, alkenes, and alkanes are typical products.
Scientific Research Applications
Lithium;hex-5-ynoxymethylbenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce specific functional groups.
Mechanism of Action
The mechanism of action of lithium;hex-5-ynoxymethylbenzene involves its strong nucleophilic and basic properties. The lithium atom can coordinate with electrophilic centers, facilitating nucleophilic addition or substitution reactions. The alkyne group can participate in various reactions, including cycloadditions and reductions, providing a versatile platform for chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Lithium Phenylacetylide: Similar in that it contains a lithium atom and an alkyne group, but differs in the structure of the organic moiety.
Lithium Benzyl: Contains a benzene ring and a lithium atom but lacks the alkyne functionality.
Lithium Hexynyl: Contains a lithium atom and an alkyne group but lacks the benzene ring.
Uniqueness
Lithium;hex-5-ynoxymethylbenzene is unique due to its combination of a benzene ring, an alkyne group, and a lithium atom. This structure provides a unique reactivity profile, making it a valuable reagent in organic synthesis and materials science.
Properties
CAS No. |
60789-56-2 |
|---|---|
Molecular Formula |
C13H15LiO |
Molecular Weight |
194.2 g/mol |
IUPAC Name |
lithium;hex-5-ynoxymethylbenzene |
InChI |
InChI=1S/C13H15O.Li/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2;/q-1;+1 |
InChI Key |
SVTJAVROKCFCJC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















